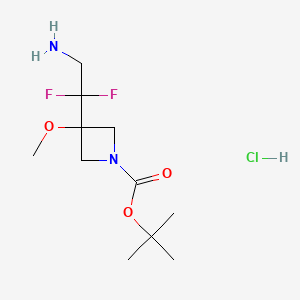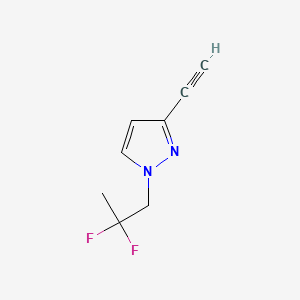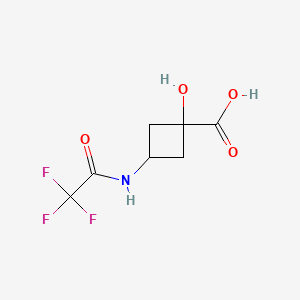
1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid is a synthetic compound characterized by its unique cyclobutane ring structure and the presence of trifluoroacetamido and hydroxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with readily available 4-oxocyclobutane precursors, which are converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Flow microreactor systems have been employed to enhance the synthesis process, making it more sustainable and versatile compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trifluoroacetamido group can be reduced under specific conditions to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamido group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of azides or thiol derivatives.
Aplicaciones Científicas De Investigación
1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism by which 1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroacetamido group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy group may participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
3-Hydroxy-1-(trifluoromethyl)cyclobutane-1-carboxylic acid: Similar in structure but lacks the trifluoroacetamido group.
Cyclobutane-containing alkaloids: Natural products with cyclobutane rings, exhibiting various biological activities.
Uniqueness: 1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid is unique due to the presence of both hydroxy and trifluoroacetamido groups, which confer distinct chemical reactivity and biological properties. This combination of functional groups is not commonly found in other cyclobutane derivatives, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H8F3NO4 |
|---|---|
Peso molecular |
227.14 g/mol |
Nombre IUPAC |
1-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO4/c8-7(9,10)4(12)11-3-1-6(15,2-3)5(13)14/h3,15H,1-2H2,(H,11,12)(H,13,14) |
Clave InChI |
GRCKUAPEDSPZLJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(C(=O)O)O)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


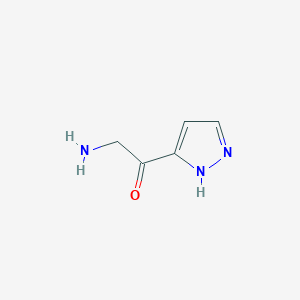
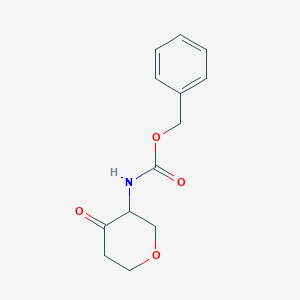
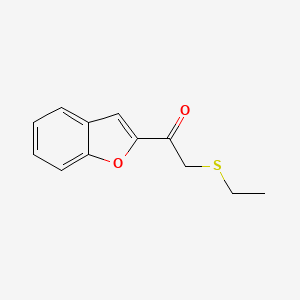
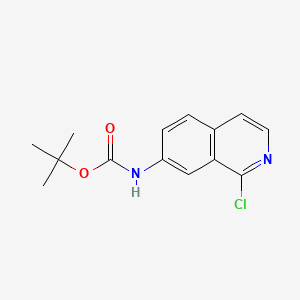
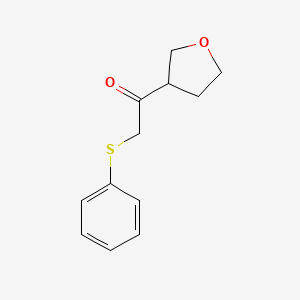
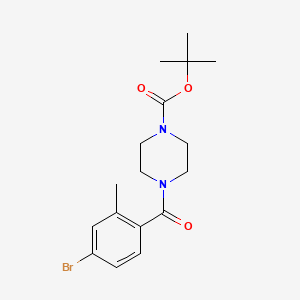
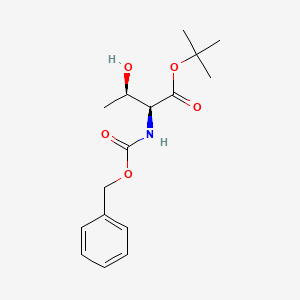
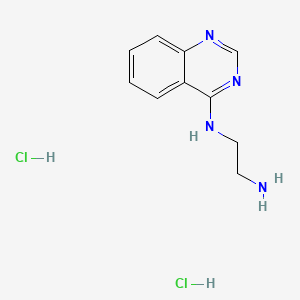
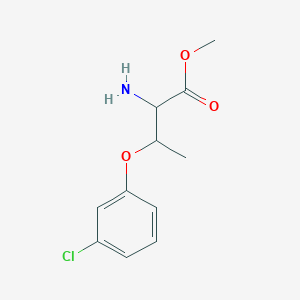
![tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15303149.png)
